
C14-490 pKa and its role in endosomal escape

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188 Get Quote

An In-depth Technical Guide on the pKa of C14-490 and its Role in Endosomal Escape

Introduction
The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA), is

critically dependent on overcoming cellular barriers. A primary obstacle is the entrapment of the

delivery vehicle within endosomes following cellular uptake. Ionizable lipids are a cornerstone

of modern lipid nanoparticle (LNP) formulations, engineered to facilitate the escape of their

cargo from the endosome into the cytoplasm, a crucial step for therapeutic efficacy. The

apparent dissociation constant (pKa) of these lipids is a paramount physicochemical property

governing this process. This guide provides a detailed examination of the ionizable lipid C14-
490, its pKa, and the molecular mechanisms by which this property orchestrates endosomal

escape.

The Critical Role of pKa in Endosomal Escape
Ionizable lipids are ingeniously designed to modulate their charge in response to the local pH

environment. This characteristic is central to the function of LNPs.[1][2] At the physiological pH

of the bloodstream (approximately 7.4), ionizable lipids are predominantly neutral. This near-

neutral surface charge is crucial for minimizing non-specific interactions with blood components

and reducing potential toxicity, thereby enhancing circulation time and bioavailability.[2][3]

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where

a progressive drop in pH occurs, from the early endosome (pH ~6.5) to the late endosome and

lysosome (pH ~5.0-5.5).[2] As the pH of the endosome drops to a value at or below the pKa of
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the ionizable lipid, the lipid's amine groups become protonated, resulting in a net positive

charge.[1][4]

This pH-triggered charge switch is the key to endosomal escape. The newly acquired positive

charge on the LNP surface promotes electrostatic interactions with negatively charged (anionic)

lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[4]

[5] This interaction is believed to disrupt the integrity of the endosomal membrane through one

or more proposed mechanisms:

Membrane Fusion: The interaction between the cationic LNP and the anionic endosomal

membrane can induce a transition of the lipid arrangement from a stable bilayer to a non-

bilayer, inverted hexagonal (HII) phase.[1][5] This structural rearrangement facilitates the

fusion of the LNP with the endosomal membrane, allowing the encapsulated cargo to be

released into the cytoplasm.[1][6]

Pore Formation: The insertion of the ionizable lipids into the endosomal membrane may lead

to the formation of pores or defects, through which the nucleic acid cargo can pass into the

cytosol.[7]

Proton Sponge Effect: The accumulation of protonated ionizable lipids within the endosome

can lead to an influx of protons and counter-ions (like chloride), causing osmotic swelling and

eventual rupture of the endosomal vesicle.[6][7]

An optimal pKa value is therefore a delicate balance. It must be low enough to ensure

neutrality in circulation but high enough to trigger protonation within the endosomal pH range.

For effective mRNA delivery, ionizable lipids with pKa values typically between 6.0 and 7.0

have been shown to be most effective.[2][3]

Quantitative Data: pKa of C14-490 and Other Key
Ionizable Lipids
The pKa of an ionizable lipid is a critical quality attribute that is precisely measured. The

ionizable lipid C14-490 has a reported pKa of 5.94.[8] For comparison, the table below lists the

pKa values of C14-490 and other widely used ionizable lipids in LNP formulations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7995196/
https://www.mdpi.com/1999-4923/17/7/803
https://www.mdpi.com/1999-4923/17/7/803
https://www.mdpi.com/1420-3049/29/24/5997
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995196/
https://www.mdpi.com/1420-3049/29/24/5997
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11648457/
https://www.bocsci.com/research-area/endosomal-escape-in-mrna-delivery-barriers-and-breakthrough-approaches.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11648457/
https://www.bocsci.com/research-area/endosomal-escape-in-mrna-delivery-barriers-and-breakthrough-approaches.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148296/
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.4c00426
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.caymanchem.com/product/42004/c14-490
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionizable Lipid Apparent pKa
Primary Application
Reference

C14-490 5.94 mRNA delivery in utero[8]

C14-4 6.51
mRNA delivery for CAR-T

therapy[9][10]

DLin-MC3-DMA 6.44
siRNA delivery (Onpattro®)[2]

[3]

SM-102 6.6-6.9
mRNA vaccine delivery

(Moderna)[2][3]

ALC-0315 6.09
mRNA vaccine delivery (Pfizer-

BioNTech)[3][11]

Experimental Protocols
Protocol 1: Determination of Apparent pKa using a TNS
Fluorescence Assay
The apparent pKa of ionizable lipids within an LNP formulation is commonly determined using a

fluorescence-based assay with 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) as a probe.

TNS is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments but

becomes highly fluorescent upon binding to the hydrophobic core of the LNP, a process

enhanced by the protonation of the ionizable lipid.[2][12]

Methodology:

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 10.0. A

common approach is to use a multi-buffer system (e.g., containing ammonium acetate, MES,

and HEPES) to cover the entire pH range.[12]

LNP Sample Preparation: Dilute the LNP formulation to a suitable total lipid concentration in

each of the prepared pH buffers.

TNS Addition: Prepare a stock solution of TNS. Add a small volume of the TNS stock solution

to each LNP-buffer mixture to a final concentration of approximately 1 µM.[12]
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Incubation: Incubate the samples for a short period (e.g., 10-15 minutes) at room

temperature to allow for equilibration.

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a

fluorometer. The excitation wavelength is typically around 320 nm, and the emission

wavelength is around 430-450 nm.

Data Analysis: Plot the measured fluorescence intensity as a function of pH. The data will

typically form a sigmoidal curve. Normalize the fluorescence values (0% to 100%).

pKa Determination: The apparent pKa is the pH value at which 50% of the maximum

fluorescence intensity is observed.[12][13] This point is determined by fitting the data to a

sigmoidal dose-response curve.

Protocol 2: In Vitro Endosomal Escape Assay using Split
Reporter Proteins
This assay provides a quantitative measure of the cytosolic delivery of LNP cargo. It utilizes

"split" reporter proteins, such as Green Fluorescent Protein (GFP) or Luciferase, where the

protein is separated into two non-functional fragments.[14][15]

Methodology:

Cell Line Preparation: Genetically engineer a stable cell line to constitutively express the

large, inactive fragment of the reporter protein (e.g., GFP1-10 or LgBiT) in the cytoplasm.

Cargo Preparation: The cargo to be delivered (e.g., a protein or peptide) is fused or

conjugated to the smaller complementary fragment of the reporter protein (e.g., GFP11 or

HiBiT). This cargo is then encapsulated within the LNP formulation containing C14-490.

Cell Treatment: Seed the engineered cells in a multi-well plate. Treat the cells with the LNPs

encapsulating the reporter fragment-cargo conjugate for a defined period (e.g., 4-24 hours).

Include appropriate controls, such as untreated cells and cells treated with LNPs without the

reporter fragment.

Signal Quantification:
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For Split GFP: After incubation, wash the cells to remove excess LNPs. Measure the

reconstituted GFP fluorescence using flow cytometry or fluorescence microscopy. The

fluorescence intensity is directly proportional to the amount of cargo that has escaped the

endosome and reached the cytoplasm.[14]

For Split Luciferase: After incubation, lyse the cells and add the luciferase substrate.

Measure the luminescence using a luminometer. The light output is a highly sensitive

measure of the amount of cargo delivered to the cytosol.[15]

Data Analysis: Quantify the reporter signal and normalize it to factors like cell number or total

protein concentration. A higher signal indicates more efficient endosomal escape.
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Caption: C14-490 mediated endosomal escape pathway.
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Caption: Workflow for TNS-based pKa determination.
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Caption: Split luciferase endosomal escape assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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